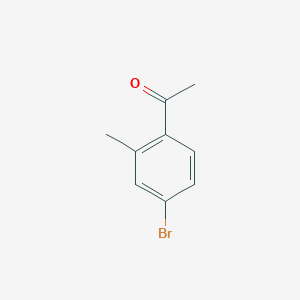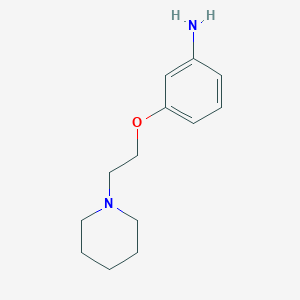
Ethyl 2-oxoindoline-6-carboxylate
Overview
Description
Ethyl 2-oxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
Ethyl 2-oxoindoline-6-carboxylate is a small molecule that has been found to target proteins involved in cellular apoptotic pathways . These proteins, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP, play crucial roles in regulating cell death and survival . They are often employed as molecular targets for anticancer therapy .
Mode of Action
For instance, it has been shown to activate procaspase-3, an enzyme that plays a key role in apoptosis . This activation can lead to the induction of apoptosis, or programmed cell death .
Biochemical Pathways
This compound affects the biochemical pathways related to apoptosis. It is involved in both extrinsic and intrinsic pathways of the apoptotic machinery . The compound’s interaction with its targets can lead to the activation of caspase-3, a key enzyme regulating apoptosis responses . This can result in the induction of apoptosis and ultimately, the death of cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . The compound has shown notable cytotoxicity toward various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . In particular, it has been found to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with caspase-3, a key enzyme involved in the process of apoptosis (programmed cell death). This compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins involved in cell signaling pathways, such as Bcl-2 and p53, which are crucial for regulating cell growth and death .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3 and other apoptotic pathways . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting cell death in cancer cells . Moreover, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in the S phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to and activates procaspase-3, leading to its conversion into active caspase-3, which then triggers the apoptotic cascade . Additionally, this compound can inhibit the activity of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis . It also influences gene expression by modulating the activity of transcription factors like p53, which plays a crucial role in regulating the expression of genes involved in cell cycle and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions . Its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of metabolites in cells . These interactions are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with key proteins involved in apoptosis . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its effectiveness in inducing apoptosis .
Preparation Methods
The synthesis of ethyl 2-oxoindoline-6-carboxylate involves several steps. One common method includes the reaction of mthis compound with high reaction temperatures and a reaction solvent that enables the azeotropic removal of acetic acid . This process is crucial for the preparation of biologically active molecules, especially in the pharmaceutical industry .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include sodium nitrite, potassium iodide, and titanium(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 2-oxoindoline-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-azaindole-6-carboxylate
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMAVFXBWFYTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626553 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-49-7 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)








